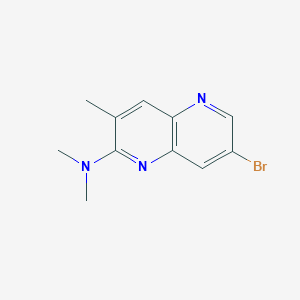

7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine

説明

7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine is a brominated 1,5-naphthyridine derivative with a molecular formula of C11H13BrN3 (derived from the base structure in and ). The compound features:

- A bromo substituent at the 7-position, enabling participation in cross-coupling reactions.

- A methyl group at the 3-position, which may influence steric interactions and electronic properties.

特性

IUPAC Name |

7-bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN3/c1-7-4-9-10(5-8(12)6-13-9)14-11(7)15(2)3/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNWVDEBWOWIING-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C(C=N2)Br)N=C1N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine typically involves the bromination of N,N,3-trimethyl-1,5-naphthyridin-2-amine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

While specific industrial production methods for 7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes using larger reaction vessels, automated systems for reagent addition, and advanced purification techniques to ensure consistent quality and yield .

化学反応の分析

Types of Reactions

7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and potentially leading to the formation of different derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amine derivatives, while oxidation reactions can produce oxidized forms of the compound .

科学的研究の応用

7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine has several scientific research applications, including:

作用機序

The mechanism of action of 7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the naphthyridine core play crucial roles in its biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact pathways and targets depend on the specific application and the derivative being studied.

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogenated 1,5-Naphthyridin-amines

7-Chloro-1,5-naphthyridin-3-amine (CAS 2007920-59-2)

- Structural Differences : Chlorine at position 7 (vs. bromine) and an amine at position 3 (vs. 2) ().

- Reactivity: Chlorine is less reactive than bromine in Suzuki or Buchwald-Hartwig couplings, limiting its utility in late-stage diversification (). Molecular Weight: 179.61 g/mol (vs. 267.15 g/mol for the main compound).

3-Bromo-1,5-naphthyridin-2-amine (CAS 1309774-04-6)

- Structural Differences: Bromine at position 3 (vs.

- Implications :

- Positional isomerism alters electronic distribution, affecting binding to targets like PRMT5/MTA.

- The absence of methyl groups reduces lipophilicity (logP ~1.5 vs. ~2.8 estimated for the main compound).

6-Bromo-3-methyl-1,5-naphthyridin-2-amine (CID 33675795)

Methylated Analogs

3-Methyl-1,5-naphthyridin-2-amine (PJ0 Ligand)

- Structural Differences: No bromine and only a single methyl group at position 3 ().

- Properties :

N,N,4-Trimethyl-5,6,7,8-tetrahydro-1,5-naphthyridin-2-amine

Fragment Hits with 1,5-Naphthyridin-2-amine Scaffolds

- Fragment Hit 4 : Displays PRMT5/MTA IC50 = 62.0 μM and LLE = 3.1 .

- Compound 32 (7-thiazol-4-yl analog): 8-fold potency increase (IC50 = 7.5 μM) with unchanged LLE, indicating lipophilicity-driven potency ().

- Comparison with Main Compound : The bromo group at position 7 in the main compound may serve as a synthetic handle for similar derivatization, though its methyl groups could introduce steric hindrance.

Key Data Table

生物活性

Chemical Structure and Properties

7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine is a heterocyclic compound with the molecular formula C11H12BrN3. It features a bromine atom at the 7-position of the naphthyridine ring system, which is known for its diverse biological activities. The compound is synthesized through bromination of N,N,3-trimethyl-1,5-naphthyridin-2-amine under controlled conditions to ensure selective substitution at the desired position .

Biological Activity

The biological activity of 7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine has been explored in various studies, indicating its potential as a therapeutic agent. The compound interacts with specific molecular targets and pathways, influencing several biological processes.

The mechanism of action involves:

- Interaction with Enzymes and Receptors : The presence of the bromine atom and the naphthyridine core enhances its ability to interact with various enzymes and receptors in biological systems.

- Potential Anticancer Activity : Research suggests that derivatives of naphthyridines exhibit anticancer properties by inducing apoptosis in cancer cells and interfering with critical signaling pathways such as PI3K/AKT .

Case Studies

Several studies have documented the biological effects of naphthyridine derivatives, including 7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine:

- Anticancer Effects : Aaptamine, a related compound, demonstrated significant cytotoxic effects against various cancer cell lines (IC50 values ranging from 10.47 to 15.03 μg/mL) and showed efficacy in vivo against human hepatocellular carcinoma xenografts .

- Antimicrobial Properties : Compounds in the naphthyridine class have been shown to possess antimicrobial activities, suggesting that 7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine may also exhibit similar properties .

Table 1: Summary of Biological Activities

Future Directions

Research on 7-Bromo-N,N,3-trimethyl-1,5-naphthyridin-2-amine is ongoing to further elucidate its biological mechanisms and therapeutic potential. Future studies may focus on:

- In Vivo Studies : To assess the pharmacokinetics and efficacy in animal models.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure affect biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。